molecular formula C16H28N4O8S B10853054 S-(N-pentyl-N-hydroxycarbamoyl)glutathione

S-(N-pentyl-N-hydroxycarbamoyl)glutathione

Cat. No.: B10853054
M. Wt: 436.5 g/mol
InChI Key: BRWDWFHRRYLIDE-QWRGUYRKSA-N
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Description

S-(N-pentyl-N-hydroxycarbamoyl)glutathione is a synthetic derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is known for its potential as an inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of metabolism . The unique structure of this compound allows it to interact with specific molecular targets, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-pentyl-N-hydroxycarbamoyl)glutathione involves multiple steps, starting with the protection of the amino and carboxyl groups of glutathione. . The final product is obtained after deprotection and purification steps.

Industrial Production Methods

These methods ensure high purity and yield, which are crucial for its application in research and potential therapeutic uses .

Chemical Reactions Analysis

Types of Reactions

S-(N-pentyl-N-hydroxycarbamoyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions typically occur under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include oxidized glutathione derivatives and various substituted products depending on the specific reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(N-pentyl-N-hydroxycarbamoyl)glutathione is unique due to its pentyl group, which provides specific hydrophobic interactions with the active site of glyoxalase I. This unique interaction enhances its inhibitory potency compared to other similar compounds .

Properties

Molecular Formula

C16H28N4O8S

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(pentyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H28N4O8S/c1-2-3-4-7-20(28)16(27)29-9-11(14(24)18-8-13(22)23)19-12(21)6-5-10(17)15(25)26/h10-11,28H,2-9,17H2,1H3,(H,18,24)(H,19,21)(H,22,23)(H,25,26)/t10-,11-/m0/s1

InChI Key

BRWDWFHRRYLIDE-QWRGUYRKSA-N

Isomeric SMILES

CCCCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O

Origin of Product

United States

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